N~4~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a bromine atom, an ethyl group, and a sulfonamide group, making it a valuable candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions. One common method includes the cyclization of hydrazines with carbonyl compounds to form pyrazole intermediates . Reaction conditions often involve the use of catalysts such as copper or palladium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N~4~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
N~4~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N4-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity . The presence of the bromine atom and sulfonamide group enhances its binding affinity and specificity . The exact pathways involved depend on the biological context and the specific target being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Shares the bromine-substituted pyrazole core but lacks the sulfonamide group.
3,5-Dimethylpyrazole: Similar pyrazole structure with different substituents.
4-Iodopyrazole: Similar to 4-bromopyrazole but with an iodine atom instead of bromine.
Uniqueness
N~4~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a bromine atom, an ethyl group, and a sulfonamide group. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(4-bromo-2-ethylpyrazol-3-yl)methyl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN5O2S/c1-5-18-11(10(13)6-14-18)7-17(4)21(19,20)12-8(2)15-16-9(12)3/h6H,5,7H2,1-4H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQAXMLBYYWFFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)CN(C)S(=O)(=O)C2=C(NN=C2C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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